molecular formula C14H18O2 B8480491 4-Phenylbutyl methacrylate

4-Phenylbutyl methacrylate

Cat. No. B8480491
M. Wt: 218.29 g/mol
InChI Key: IGVCHZAHFGFESB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06653422B2

Procedure details

A three neck round bottom flask containing a teflon coated magnetic stirring bar was successively charged with 95 mL (0.884 mol) of methyl methacrylate (2), 4.22 g (0.012 mol) of titanium tetrabutoxide (Ti(OC4H9)4), 50 mL (0.316 mol) of 3-benzyloxy-1-propanol (1), and 14.6 g (0.073 mol) of 4-benzyloxyphenol (4-BOP). An addition funnel, thermometer, and a short path still head with thermometer and receiver flask were placed in the flask necks. The flask was placed in an oil bath and the temperature was increased until distillation began. Methyl methacrylate (2) was placed in the addition funnel and was added dropwise at the same rate as the distillate. The reaction mixture was heated for 4 hours and then cooled to room temperature. The crude product was vacuum distilled to isolate 36.5 g (0.156 mol, 49%) of 3-benzyloxypropyl methacrylate (3) as a clear, colorless liquid.
Quantity
95 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
14.6 g
Type
reactant
Reaction Step One
Quantity
4.22 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([O:6][CH3:7])(=[O:5])[C:2]([CH3:4])=[CH2:3].[CH2:8](OCCCO)[C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1.[CH2:20](OC1C=CC(O)=CC=1)[C:21]1C=CC=CC=1>[O-]CCCC.[O-]CCCC.[O-]CCCC.[O-]CCCC.[Ti+4]>[C:1]([O:6][CH2:7][CH2:20][CH2:21][CH2:8][C:9]1[CH:10]=[CH:11][CH:12]=[CH:13][CH:14]=1)(=[O:5])[C:2]([CH3:4])=[CH2:3] |f:3.4.5.6.7|

Inputs

Step One
Name
Quantity
95 mL
Type
reactant
Smiles
C(C(=C)C)(=O)OC
Name
Quantity
50 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)OCCCO
Name
Quantity
14.6 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC1=CC=C(C=C1)O
Name
Quantity
4.22 g
Type
catalyst
Smiles
[O-]CCCC.[O-]CCCC.[O-]CCCC.[O-]CCCC.[Ti+4]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(=C)C)(=O)OC
Step Three
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
A three neck round bottom flask containing a teflon coated magnetic stirring bar
CUSTOM
Type
CUSTOM
Details
An addition funnel, thermometer, and a short path still head with thermometer and receiver flask were placed in the flask necks
CUSTOM
Type
CUSTOM
Details
The flask was placed in an oil bath
TEMPERATURE
Type
TEMPERATURE
Details
the temperature was increased until distillation
ADDITION
Type
ADDITION
Details
was added dropwise at the same rate as the distillate
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated for 4 hours
Duration
4 h
DISTILLATION
Type
DISTILLATION
Details
distilled

Outcomes

Product
Name
Type
product
Smiles
C(C(=C)C)(=O)OCCCCC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.156 mol
AMOUNT: MASS 36.5 g
YIELD: PERCENTYIELD 49%
YIELD: CALCULATEDPERCENTYIELD 213.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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